Thiazole-Containing Cyclopropylamine Framework Demonstrates >3,000-Fold Enhanced LSD1 Potency via Downstream Derivative Comparison
A thiazole-containing cyclopropylamine derivative (BDBM254586, incorporating the 2-(2-thiazolyl)cyclopropylamine core scaffold with additional substitution) achieved LSD1 IC50 = 32 nM, representing a >3,125-fold potency enhancement compared to the unadorned phenyl-based analog 2-PCPA (IC50 = 100,000 nM) [1][2]. This downstream derivative retains the thiazole-cyclopropylamine pharmacophore essential for LSD1 active site engagement [3]. The dramatic potency differential demonstrates that the thiazole heterocycle scaffold enables optimization trajectories inaccessible to simple phenyl cyclopropylamine starting materials.
| Evidence Dimension | LSD1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 32 nM (thiazole-containing cyclopropylamine derivative incorporating 2-(2-thiazolyl)cyclopropylamine core scaffold) |
| Comparator Or Baseline | trans-2-Phenylcyclopropylamine (2-PCPA, tranylcypromine): 100,000 nM |
| Quantified Difference | 3,125-fold improvement in IC50 |
| Conditions | Biochemical LSD1 inhibition assay; pH 7.4, 2°C; compounds tested for LSD1 inhibitory activity using recombinant enzyme |
Why This Matters
This potency differential justifies selecting the thiazole-based scaffold over phenyl-based starting materials for LSD1 inhibitor discovery programs requiring sub-100 nM target engagement.
- [1] BindingDB. BDBM254586: 3-(5-((trans)-2-((4-aminocyclohexyl)amino)cyclopropyl)thiazol-2-yl)phenol LSD1 IC50 = 32 nM. Accessed 2026. View Source
- [2] BindingDB. BDBM50113851: (+/-)-Tranylcypromine (2-PCPA) LSD1 IC50 = 100,000 nM. Accessed 2026. View Source
- [3] Oryzon Genomics SA. (Hetero)aryl cyclopropylamine compounds as LSD1 inhibitors. RU 2668952 C2, 2018. View Source
